3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid 3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13333836
InChI: InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)
SMILES:
Molecular Formula: C16H16O9
Molecular Weight: 352.29 g/mol

3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid

CAS No.:

Cat. No.: VC13333836

Molecular Formula: C16H16O9

Molecular Weight: 352.29 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid -

Specification

Molecular Formula C16H16O9
Molecular Weight 352.29 g/mol
IUPAC Name 3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)
Standard InChI Key ARQXEQLMMNGFDU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Introduction

Structural Characteristics

Molecular Architecture and Stereochemistry

The compound’s IUPAC name, (3S,4S,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid , reflects its intricate stereochemistry. The core structure consists of a chromen-2-one ring (4-methyl-2-oxochromene) linked via an ether bond to a glucuronic acid derivative (oxane-2-carboxylic acid) . Key features include:

  • Chromene moiety: A bicyclic system with a ketone group at position 2 and a methyl substituent at position 4 .

  • Glucuronic acid unit: A six-membered oxane ring with hydroxyl groups at positions 3, 4, and 5 and a carboxylic acid at position 2 .

The stereochemical configuration is critical for its biological interactions. The glucuronic acid component adopts a β\beta-D-configuration, as evidenced by the [C@H][\text{C@H}] notations in its SMILES string :
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C([C@H]([C@@H](C(O3)C(=O)O)O)O)O\text{CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C([C@H]([C@@H](C(O3)C(=O)O)O)O)O}

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC16H16O9\text{C}_{16}\text{H}_{16}\text{O}_{9}
Molecular Weight352.29 g/mol
Stereocenters5
IUPAC Name(3S,4S,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C@HO)O
InChIKeyARQXEQLMMNGFDU-PQGQZWEESA-N

Functional Groups and Physicochemical Properties

The compound’s functionality arises from:

  • Hydroxyl groups: Facilitate hydrogen bonding, influencing solubility and membrane permeability .

  • Carboxylic acid: Enhances water solubility and enables salt formation .

  • Chromen-2-one system: Imparts planar aromaticity, aiding interactions with biological targets like enzymes and DNA .

Its topological polar surface area (TPSA) is approximately 213 Ų, indicating moderate polarity . The calculated partition coefficient (XlogP\text{XlogP}) of 3.80 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Production

Synthetic Pathways

While explicit synthesis protocols for this compound are scarce, analogous flavonoid glucuronides are typically synthesized via:

  • Glycosylation: Coupling activated glucuronic acid donors (e.g., UDP-glucuronic acid) with chromenol aglycones using glycosyltransferases .

  • Chemical condensation: Acid-catalyzed esterification between protected glucuronic acid and hydroxylated chromen derivatives.

A notable intermediate is 4-methylumbelliferone, which undergoes enzymatic glucuronidation in vivo to form related metabolites .

Challenges in Synthesis

  • Stereoselectivity: Achieving the correct β\beta-D-configuration requires chiral catalysts or enzymatic methods .

  • Protection/deprotection: Hydroxyl and carboxylic acid groups necessitate protective strategies to prevent side reactions.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferencesBioactivity Comparison
4-MethylumbelliferoneLacks glucuronic acid moietyLower solubility, shorter half-life
Quercetin glucuronideAdditional hydroxyl groups on flavonoidHigher antioxidant capacity
Alginic acidPolysaccharide without chromeneIndustrial use, no pharmacologic activity

Metabolic Fate

This compound is a predicted metabolite of 5-hydroxy-6-[(E)-2-methoxyethenyl]-7-methyl-2H-chromen-2-one, formed via UDP-glucuronosyltransferase 1-1 (UGT1A1) . Compared to parent aglycones, glucuronides exhibit:

  • Enhanced water solubility (10\sim 10-fold increase) .

  • Altered pharmacokinetics (e.g., reduced Cmax\text{C}_{\text{max}}) .

Pharmacokinetic and Toxicological Profile

Table 2: Key ADMET Predictions

ParameterValue/OutcomeImplication
Human Intestinal Absorption78.39% probabilityModerate oral bioavailability
Blood-Brain Barrier Penetration80% probability (non-penetrant)Limited CNS activity
CYP3A4 Inhibition87.55% probability (non-inhibitor)Low drug-drug interaction risk
Hepatotoxicity76.23% probability (non-toxic)Favorable safety profile
Ames Mutagenicity65.64% probability (non-mutagenic)Low genotoxic risk

Toxicity Considerations

  • Reproductive toxicity: 74.44% probability, necessitating in vivo validation .

  • Mitochondrial toxicity: 57.50% risk, suggesting cautious dosing in mitochondrial disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator